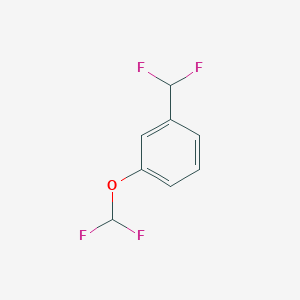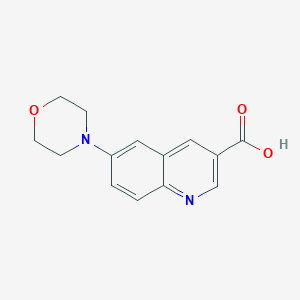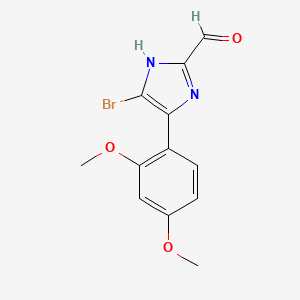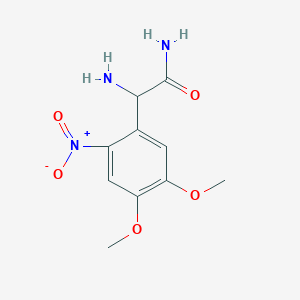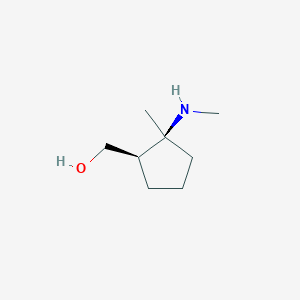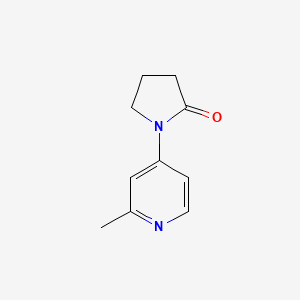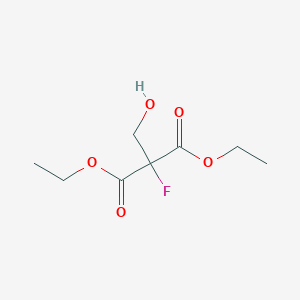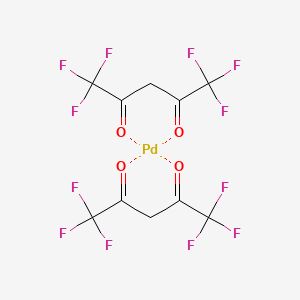
N-Boc-N'-(PEG1-t-butyl ester)-L-Lysine-amido-Mal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal: is a synthetic compound that combines the amino acid lysine with a Boc-protected α-amine and an amido-PEG1-t-butyl ester on its ε-amine. This compound is often used in various chemical and biological applications due to its unique structure, which allows for multiple functional modifications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal involves several steps:
Protection of the α-amine group: The α-amine group of lysine is protected using a Boc (tert-butoxycarbonyl) group.
PEGylation: The ε-amine group of lysine is modified with an amido-PEG1-t-butyl ester.
Malonylation: The compound is further modified with a malonyl group to form the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The reaction conditions are carefully controlled to ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
化学反応の分析
Types of Reactions:
Deprotection Reactions: The Boc and t-butyl ester groups can be removed under acidic conditions to expose the free amine and carboxyl groups.
Conjugation Reactions: The free amine and carboxyl groups can be further modified through reactions with various reagents, such as alcohols, amides, and NHS esters.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and t-butyl ester groups.
Conjugation: Reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides are used to facilitate the formation of amide bonds.
Major Products: The major products formed from these reactions include various conjugates with different functional groups, depending on the reagents used.
科学的研究の応用
Chemistry: : N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is used as a building block in the synthesis of complex molecules. Its ability to undergo multiple functional modifications makes it valuable in the development of new materials and catalysts.
Biology: : In biological research, this compound is used to modify proteins and peptides. The PEGylation helps to improve the solubility and stability of biomolecules, making them more suitable for various assays and experiments.
Medicine: : In the medical field, this compound is used in drug delivery systems. The PEGylation helps to enhance the pharmacokinetics and reduce the immunogenicity of therapeutic proteins and peptides.
Industry: : In industrial applications, N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is used in the production of advanced materials, such as hydrogels and nanomaterials, due to its versatile chemical properties.
作用機序
The mechanism of action of N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal involves its ability to undergo various chemical modifications. The Boc and t-butyl ester groups protect the reactive amine and carboxyl groups during synthesis, allowing for selective deprotection and conjugation reactions. The PEGylation improves the solubility and stability of the compound, making it suitable for various applications.
類似化合物との比較
N-Boc-N’-(PEG2-t-butyl ester)-L-Lysine-amido-Mal: Similar structure with an additional PEG unit.
N-Boc-N’-(PEG1-methyl ester)-L-Lysine-amido-Mal: Similar structure with a methyl ester instead of a t-butyl ester.
N-Boc-N’-(PEG1-t-butyl ester)-L-Ornithine-amido-Mal: Similar structure with ornithine instead of lysine.
Uniqueness: N-Boc-N’-(PEG1-t-butyl ester)-L-Lysine-amido-Mal is unique due to its specific combination of functional groups, which allows for versatile chemical modifications. The PEGylation and Boc protection provide enhanced solubility, stability, and selective reactivity, making it a valuable compound in various scientific and industrial applications.
特性
分子式 |
C27H44N4O9 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
tert-butyl 3-[3-[[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxohexyl]amino]-3-oxopropoxy]propanoate |
InChI |
InChI=1S/C27H44N4O9/c1-26(2,3)39-23(35)13-18-38-17-12-20(32)28-14-8-7-9-19(30-25(37)40-27(4,5)6)24(36)29-15-16-31-21(33)10-11-22(31)34/h10-11,19H,7-9,12-18H2,1-6H3,(H,28,32)(H,29,36)(H,30,37) |
InChIキー |
VZIKATFARUWLCE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCOCCC(=O)NCCCCC(C(=O)NCCN1C(=O)C=CC1=O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


